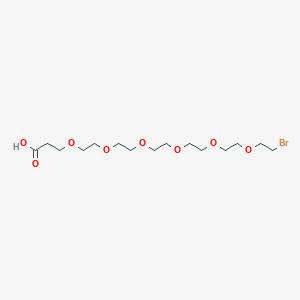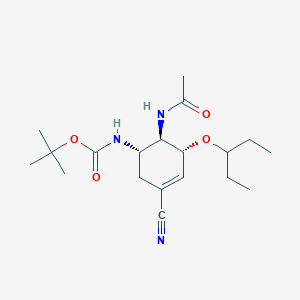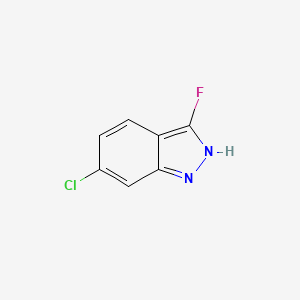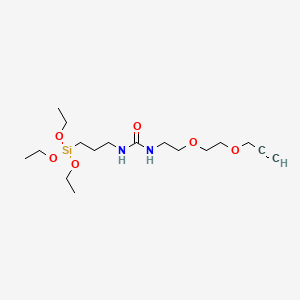
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring substituted with difluoro groups and a phenylbutenyl side chain. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the difluoro groups can be introduced via halogenation reactions.
Introduction of the Phenylbutenyl Side Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where the phenylbutenyl group is attached to the cyclohexane ring.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
®-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: The enantiomer of the compound with different stereochemistry.
4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the (S)-configuration, this compound lacks the specific stereochemistry.
N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the difluoro substitution.
Uniqueness
The presence of the (S)-configuration and difluoro groups in (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide imparts unique chemical and biological properties, such as increased stability, specific interactions with biological targets, and distinct reactivity compared to its analogs.
特性
分子式 |
C17H21F2NO |
|---|---|
分子量 |
293.35 g/mol |
IUPAC名 |
4,4-difluoro-N-[(1S)-1-phenylbut-3-enyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H21F2NO/c1-2-6-15(13-7-4-3-5-8-13)20-16(21)14-9-11-17(18,19)12-10-14/h2-5,7-8,14-15H,1,6,9-12H2,(H,20,21)/t15-/m0/s1 |
InChIキー |
PBMRBVGMWUSBRV-HNNXBMFYSA-N |
異性体SMILES |
C=CC[C@@H](C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
正規SMILES |
C=CCC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)


![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)
![5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B11828230.png)


![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)

![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)
